molecular formula C22H24N6O2 B2505921 1-(4-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone CAS No. 946208-76-0

1-(4-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone

Cat. No.: B2505921
CAS No.: 946208-76-0
M. Wt: 404.474
InChI Key: XXFYDRYGNUVZSA-UHFFFAOYSA-N
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Description

1-(4-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone typically involves multiple steps. One common method starts with the preparation of the triazine core, followed by the introduction of the morpholino and p-tolylamino groups. The final step involves the attachment of the ethanone moiety.

    Preparation of Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of Substituents: The morpholino and p-tolylamino groups are introduced through nucleophilic substitution reactions.

    Attachment of Ethanone Moiety: The final step involves the reaction of the substituted triazine with an appropriate ethanone derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antibacterial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine Derivatives: Compounds like 2,4,6-tris(4-pyridyl)-1,3,5-triazine share a similar triazine core but differ in their substituents.

    Morpholino Derivatives: Compounds containing the morpholino group, such as morpholinoethanol, have similar structural features.

Uniqueness

1-(4-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-[[4-(4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-15-3-7-18(8-4-15)23-20-25-21(24-19-9-5-17(6-10-19)16(2)29)27-22(26-20)28-11-13-30-14-12-28/h3-10H,11-14H2,1-2H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFYDRYGNUVZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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